molecular formula C31H57NO5 B119239 Orlistat Tetradecyl Ester CAS No. 686744-60-5

Orlistat Tetradecyl Ester

Cat. No. B119239
M. Wt: 523.8 g/mol
InChI Key: LIFQFEPLLRJNQF-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .


Molecular Structure Analysis

The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .


Chemical Reactions Analysis

Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .


Physical And Chemical Properties Analysis

Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .

Scientific Research Applications

Antitumor Activities

Orlistat, known as tetrahydrolipstatin (THL), is not only an FDA-approved antiobesity drug but also shows potential antitumor activities. A study by Yang et al. (2010) demonstrated the use of Orlistat-like protein-reactive probes to identify cellular targets of Orlistat, revealing its application in cancer therapy. The study identified new cellular targets of Orlistat, providing insights into its consideration as a potential anticancer drug (Yang et al., 2010).

Chemical Modification and Target Identification

Orlistat has been chemically modified for the identification of cellular targets in human hepatocytes. Yang et al. (2011) expanded on Orlistat-like compounds to identify potential cellular targets, demonstrating how subtle structural modifications can affect the drug's potency and target profile. This research underscores the drug's utility in targeting specific cellular processes, particularly in cancer cells (Yang et al., 2011).

Influence on DNA Repair Enzymes

Cioccoloni et al. (2015) explored Orlistat's impact on the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. Their findings revealed that Orlistat does not significantly alter MGMT levels in human melanoma cells but can downregulate the repair protein in certain cancer cell lines. This suggests Orlistat's potential role in influencing DNA repair mechanisms in various cell types (Cioccoloni et al., 2015).

Novel Fatty Acid Synthase Inhibition

Kridel et al. (2004) discovered that Orlistat is a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme linked to tumor progression. This inhibition leads to halted tumor cell proliferation and apoptosis, suggesting a new application for Orlistat in cancer treatment (Kridel et al., 2004).

Antitumor Action in Breast Cancer

Menéndez et al. (2005) demonstrated Orlistat's antitumor effects against human breast cancer cells. The study showed significant changes in cell cycle distribution and apoptosis induction in Orlistat-treated cells, along with a dramatic reduction in Her2/neu-coded oncoprotein levels. This research highlights Orlistat's potential as a therapeutic agent in treating Her2/neu-overexpressing breast carcinomas (Menéndez et al., 2005).

Biochemical and Metabolic Studies

Studies have also focused on Orlistat's impact on basal metabolic rate and biochemical parameters. For instance, Shahzadi et al. (2016) investigated the effects of Orlistat on cholesterol levels and liver enzymes in rabbits, providing insights into its biochemical effects and potential applications beyond obesity treatment (Shahzadi et al., 2016).

Future Directions

Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQFEPLLRJNQF-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648097
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orlistat Tetradecyl Ester

CAS RN

686744-60-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.